molecular formula C11H11NO3 B14320313 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione CAS No. 111943-76-1

2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione

Cat. No.: B14320313
CAS No.: 111943-76-1
M. Wt: 205.21 g/mol
InChI Key: OQRZZHDWHBSQFO-UHFFFAOYSA-N
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Description

2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione is a heterocyclic compound that belongs to the oxazolidine family. Oxazolidines are five-membered rings containing both nitrogen and oxygen atoms. This particular compound is characterized by its two methyl groups at positions 2 and 4, and a phenyl group at position 4. It is known for its stability and unique chemical properties, making it a subject of interest in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione typically involves the condensation of amino alcohols with aldehydes or ketones. The reaction proceeds through the formation of an intermediate imine, which then cyclizes to form the oxazolidine ring. Common reagents include 2-amino-2-methyl-1-propanol and benzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls .

Comparison with Similar Compounds

  • 3,4-Dimethyl-5-phenyloxazolidine
  • 2,3,4-Trimethyl-5-phenyloxazolidine
  • 4,4-Dimethyl-2-phenyl-2-oxazoline

Comparison: 2,4-Dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it exhibits higher stability and different reactivity profiles, making it suitable for specific applications where other oxazolidines may not be as effective .

Properties

CAS No.

111943-76-1

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

2,4-dimethyl-4-phenyl-1,2-oxazolidine-3,5-dione

InChI

InChI=1S/C11H11NO3/c1-11(8-6-4-3-5-7-8)9(13)12(2)15-10(11)14/h3-7H,1-2H3

InChI Key

OQRZZHDWHBSQFO-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)N(OC1=O)C)C2=CC=CC=C2

Origin of Product

United States

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